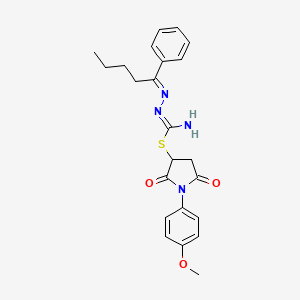![molecular formula C15H12F2N2O3 B5837351 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid, also known as DAPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a γ-secretase inhibitor, which means that it can inhibit the activity of the γ-secretase enzyme that is involved in the processing of several important proteins in the body.
Applications De Recherche Scientifique
4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of the amyloid precursor protein (APP) that is implicated in the development of Alzheimer's disease. By inhibiting the activity of γ-secretase, this compound can reduce the production of amyloid beta peptides, which are the main components of the amyloid plaques that are characteristic of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid is based on its ability to inhibit the activity of the γ-secretase enzyme. This enzyme is responsible for cleaving several important proteins in the body, including APP, Notch, and other transmembrane proteins. By inhibiting the activity of γ-secretase, this compound can prevent the cleavage of these proteins and alter their downstream signaling pathways. In the case of Alzheimer's disease, the inhibition of γ-secretase by this compound can reduce the production of amyloid beta peptides and potentially slow down the progression of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell types and tissues that are being studied. In general, this compound has been shown to alter the processing of several important proteins, including APP and Notch, and can affect a wide range of cellular processes, such as cell proliferation, differentiation, and apoptosis. In the context of Alzheimer's disease, this compound has been shown to reduce the production of amyloid beta peptides and prevent the formation of amyloid plaques in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid in lab experiments is its specificity for the γ-secretase enzyme. This allows researchers to selectively inhibit the activity of this enzyme and study its downstream effects on cellular processes. However, this compound also has some limitations, such as its potential toxicity and off-target effects on other enzymes and signaling pathways. Careful control of experimental conditions and dose optimization is necessary to minimize these effects and obtain reliable results.
Orientations Futures
There are several future directions for research on 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid and its potential applications in scientific research. One area of interest is in the development of more specific and potent γ-secretase inhibitors that can selectively target the enzyme without affecting other signaling pathways. Another area of research is in the identification of new targets for this compound and other γ-secretase inhibitors, such as the processing of other transmembrane proteins that are involved in cellular processes. Finally, there is a need for further studies on the safety and toxicity of this compound and other γ-secretase inhibitors, especially in the context of long-term use and potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid involves a series of chemical reactions that start with the reaction of 2,4-difluoroaniline with phosgene to form 2,4-difluoroanilide. This compound is then reacted with methyl 4-formylbenzoate to form the intermediate product, which is subsequently reacted with glycine to form this compound. The overall synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain high yields of pure this compound.
Propriétés
IUPAC Name |
4-[[(2,4-difluorophenyl)carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3/c16-11-5-6-13(12(17)7-11)19-15(22)18-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDOCXLPLHMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)




![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
